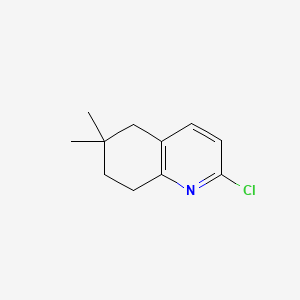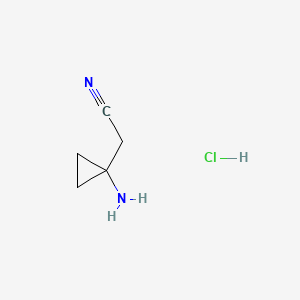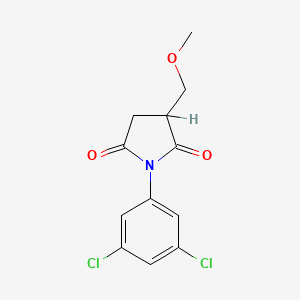
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (BCDFCA) is an important organic compound that has been studied extensively due to its potential applications in various scientific fields. It has been used in various scientific experiments and its properties have been studied in detail.
Scientific Research Applications
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyesters, and in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various polymeric materials, such as polycarbonates and polyamides. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in the synthesis of various catalysts, such as transition metal complexes, and in the synthesis of various polymersization initiators.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that it works by forming a complex with a metal ion, such as copper or zinc, which then reacts with a substrate to form a new organic compound. This process is known as a catalytic reaction.
Biochemical and Physiological Effects
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to reduce the activity of certain proteins, such as cyclooxygenase-2. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several advantages and limitations for use in lab experiments. One of the main advantages is its high solubility, which makes it easy to use in a variety of experiments. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively stable and has low toxicity, making it safe to use in laboratory settings. On the other hand, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. One potential direction is the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid in the synthesis of new organic compounds. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new catalysts, polymeric materials, and pharmaceuticals. Finally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new polymeric materials for use in medical applications.
Synthesis Methods
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of bromine and chlorine with a benzofuran derivative. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide, and the resulting product is a highly soluble form of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Other methods of synthesis include the reaction of bromine and chlorine with a benzofuran derivative in an organic solvent such as dichloromethane, or the reaction of bromine and chlorine with a benzofuran derivative in a polar aprotic solvent such as dimethyl sulfoxide.
properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)


![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)
